chemical structure and properties of 3-ethylmethcathinone hydrochloride
chemical structure and properties of 3-ethylmethcathinone hydrochloride
An In-depth Technical Guide to 3-Ethylmethcathinone Hydrochloride (3-EMC HCl)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylmethcathinone (3-EMC) is a designer drug belonging to the substituted cathinone class, structurally analogous to compounds like mephedrone (4-MMC) and 3-methylmethcathinone (3-MMC).[1][2] As a psychoactive substance, it is part of a wave of novel psychoactive substances (NPS) designed to circumvent existing drug laws. This guide provides a comprehensive technical overview of 3-ethylmethcathinone hydrochloride (3-EMC HCl), consolidating available data on its chemical structure, physicochemical properties, analytical characterization, and its inferred pharmacological profile based on structure-activity relationships within the cathinone family. Due to the limited formal research on this specific compound, this document synthesizes direct analytical data where available and extrapolates from closely related analogues to provide a scientifically grounded resource for the research community. The physiological and toxicological properties of 3-EMC are largely uncharacterized, underscoring its status as a substance primarily for forensic and research applications.[2]
Chemical Identity and Physicochemical Properties
3-Ethylmethcathinone is systematically named 1-(3-ethylphenyl)-2-(methylamino)propan-1-one.[3] It is a β-keto analogue of the corresponding amphetamine. Like most cathinones intended for distribution, it is typically prepared and handled as a hydrochloride salt to improve stability and water solubility.[4][5] The presence of a chiral center at the alpha-carbon adjacent to the carbonyl group means 3-EMC can exist as two enantiomers, (R)- and (S)-3-EMC; however, it is most likely produced and encountered as a racemic mixture.[5]
Chemical Structure
The molecular structure consists of a propiophenone core with an ethyl substituent at the meta-position (position 3) of the phenyl ring and a methylamino group at the alpha-position of the side chain.
Physicochemical Data Summary
The following table summarizes the key chemical and physical properties of 3-EMC and its hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | 1-(3-ethylphenyl)-2-(methylamino)propan-1-one | [3] |
| Synonyms | 3-EMC, 3-ethyl-N-methylcathinone | [3] |
| Formulation | Crystalline solid, White powder (HCl salt) | [2][3] |
| CAS Number | 2446466-60-8 (HCl); 1603134-08-2 (Base) | [2][6][7] |
| Molecular Formula | C₁₂H₁₇NO • HCl | [2] |
| Formula Weight | 227.7 g/mol | [2] |
| Melting Point (°C) | 139.0 | [3] |
| Purity | ≥98% (Commercial Standard) | [2] |
| UV λmax | 208, 253, 292 nm | [2] |
| Solubility (HCl Salt) | PBS (pH 7.2): 10 mg/mLEthanol: 5 mg/mLDMSO: 2.5 mg/mLDMF: 1 mg/mL | [2] |
| SMILES | O=C(C(NC)C)C1=CC(CC)=CC=C1.Cl | [2] |
| InChI Key | LOPFBCCXDQICHT-UHFFFAOYSA-N | [2] |
Synthesis and Analytical Characterization
While specific clandestine synthesis routes for 3-EMC are not published, a plausible and efficient laboratory synthesis can be derived from established methods for producing other ring-substituted cathinones.[8] The most common approach involves the α-bromination of a substituted propiophenone followed by amination.
Proposed Synthetic Workflow
The synthesis of 3-EMC HCl can be logically proposed as a two-step process starting from the commercially available 3-ethylpropiophenone.
Causality Behind Experimental Choices:
-
α-Bromination: The use of bromine in a suitable solvent like acetic acid is a standard and effective method for the selective bromination at the alpha-position of the ketone. This step is critical as it creates a reactive electrophilic center.
-
Amination: The subsequent nucleophilic substitution with methylamine displaces the bromine atom. This reaction is typically performed in a polar solvent like ethanol. The choice of methylamine specifically introduces the required N-methyl group characteristic of methcathinone derivatives.[1]
-
Salt Formation: Synthetic cathinones are often unstable as free bases.[8][9] Converting the free base to its hydrochloride salt using ethereal hydrogen chloride not only increases its stability for storage and handling but also enhances its water solubility, which is crucial for analytical standard preparation and potential routes of administration.[5]
Analytical Characterization Protocols
Full characterization is essential for the unambiguous identification of 3-EMC HCl, distinguishing it from its isomers (e.g., 2-EMC, 4-EMC) and other related cathinones. The following protocols are based on a published monograph for a reference standard of 3-EMC HCl.[3]
| Parameter | Value / Condition |
| Sample Preparation | Dilute to ~4 mg/mL, base extracted into chloroform. |
| Instrument | Agilent GC with MS detector |
| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1 mL/min |
| Temperatures | Injector: 280°C; Transfer line: 280°C; Source: 230°C |
| Oven Program | 100°C (1 min), ramp to 300°C at 12°C/min, hold for 30 min |
| Injection | 1 µL, Split Ratio = 25:1 |
| MS Scan Range | 34-550 amu |
| Resulting RT | 7.932 min |
| Source: SWGDRUG Monograph[3] |
| Parameter | Value / Condition |
| Instrument | FTIR with diamond ATR attachment (3 bounce) |
| Scans | 32 (Sample), 32 (Background) |
| Resolution | 4 cm⁻¹ |
| Key Peaks (cm⁻¹) | 1689 (C=O stretch), 2906, 2702, 2463 (Amine salt stretches), 1603, 1583 (Aromatic C=C) |
| Source: SWGDRUG Monograph[3] |
| Parameter | Value / Condition |
| Sample Preparation | ~5 mg/mL in D₂O with TSP as reference. |
| Instrument | 400 MHz NMR spectrometer |
| Key Chemical Shifts | Data available in the cited monograph. |
| Source: SWGDRUG Monograph[3] |
Inferred Pharmacological Profile
Direct pharmacological studies on 3-EMC are not available in peer-reviewed literature. However, its mechanism of action can be reliably inferred from the extensive research on its structural analogues, particularly 3-MMC and the broader class of synthetic cathinones.[1][10]
Mechanism of Action: Monoamine Transporter Interaction
Synthetic cathinones act as monoamine transporter substrates and/or reuptake inhibitors.[11][12][13] They primarily target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[14] By inhibiting the reuptake or promoting the release of these neurotransmitters, they increase their concentration in the synaptic cleft, leading to potent psychostimulant and, in some cases, entactogenic effects.[12][15]
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of a substituted cathinone is heavily influenced by the substitution pattern on the phenyl ring.
-
Meta-Substitution: Research comparing meta-substituted cathinones (like 3-MMC) with their para-substituted isomers (like 4-MMC/mephedrone) indicates that the meta position often leads to a higher potency at the dopamine transporter (DAT) relative to the serotonin transporter (SERT).[1][16] This suggests that 3-EMC, being a meta-substituted cathinone, likely possesses strong, amphetamine-like psychostimulant properties with a greater dopaminergic and noradrenergic impact compared to any potential serotonergic effects.[10][16]
-
Alkyl Chain Length: The ethyl group at the 3-position, compared to the methyl group in 3-MMC, may slightly alter the binding affinity and potency at monoamine transporters, but the overall profile is expected to remain that of a potent releasing agent and/or reuptake inhibitor.
Putative Metabolic Pathways
No formal metabolic studies of 3-EMC have been published. However, the metabolic fate of cathinones is well-documented and follows predictable biotransformation pathways.[17][18] The metabolism of the closely related 3-MMC and other cathinones involves N-demethylation, reduction of the β-keto group to an alcohol, and oxidation of the aromatic alkyl group.[10][17][18]
Based on these precedents, the following metabolic pathways for 3-EMC can be proposed:
-
β-Keto Reduction: The carbonyl group is reduced to a hydroxyl group, forming the corresponding alcohol metabolite, 1-(3-ethylphenyl)-2-(methylamino)propan-1-ol (dihydro-3-EMC).
-
N-Demethylation: The N-methyl group is removed to yield the primary amine metabolite, 3-ethylethcathinone (3-EEC).
-
Hydroxylation: The ethyl group on the phenyl ring can be hydroxylated, primarily at the benzylic position.
-
Combined Pathways: A combination of these pathways can lead to further metabolites, such as N-demethyl-dihydro-3-EMC.
-
Conjugation: The resulting metabolites can undergo Phase II conjugation (e.g., glucuronidation) before excretion.[18]
Toxicology and Clinical Implications
The toxicological profile of 3-EMC has not been formally evaluated.[2] However, the adverse effects associated with the synthetic cathinone class are well-documented. Acute intoxication can lead to a sympathomimetic toxidrome characterized by agitation, tachycardia, hypertension, hyperthermia, and hallucinations.[14][19] Severe complications can include seizures, rhabdomyolysis, myocardial infarction, and multi-organ failure.[12][19] Given its inferred potent dopaminergic and noradrenergic activity, 3-EMC poses a significant risk for cardiovascular toxicity and psychostimulant-induced psychosis, similar to other potent cathinones.[12][19]
Conclusion
3-Ethylmethcathinone hydrochloride is a synthetic cathinone for which detailed pharmacological and toxicological data are scarce. Its chemical identity and properties have been established through analytical standards, but its biological effects remain largely inferred from structure-activity relationships within its chemical class. The available data suggest it is a potent psychostimulant with a primary mechanism involving the disruption of dopamine and norepinephrine transport. This guide provides a foundational resource based on current knowledge, but it also highlights the critical need for empirical research to fully elucidate the pharmacodynamics, metabolism, and safety profile of this and other emerging psychoactive substances.
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